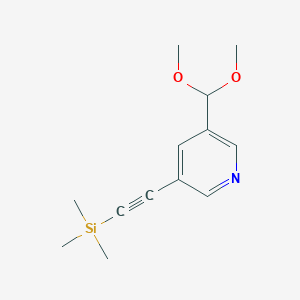

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

説明

BenchChem offers high-quality 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZASIYDGVNBWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640077 | |

| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-80-4 | |

| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and detailed synthetic route for the preparation of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically designed in a two-step sequence starting from the commercially available 3,5-dibromopyridine. The first part involves the chemoselective formation of 3-bromo-5-formylpyridine followed by the protection of the aldehyde as a dimethyl acetal to yield the key intermediate, 3-bromo-5-(dimethoxymethyl)pyridine. The final step employs a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the (trimethylsilyl)ethynyl moiety at the 5-position of the pyridine ring. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable the successful and efficient synthesis of the target compound.

Introduction

Pyridinyl-alkyne scaffolds are privileged structures in modern drug discovery and materials science due to their rigid, linear geometry and versatile reactivity. The title compound, 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine, incorporates a protected aldehyde functionality and a synthetically versatile trimethylsilyl-protected alkyne on a pyridine core. This arrangement makes it a highly attractive intermediate for further elaboration into more complex molecules, including pharmacologically active agents and functional organic materials. The dimethoxymethyl group serves as a stable protecting group for the formyl moiety, which can be readily deprotected under mild acidic conditions to reveal the reactive aldehyde for subsequent transformations. The trimethylsilyl group on the alkyne allows for selective deprotection to the terminal alkyne or direct participation in further cross-coupling reactions.

This guide presents a robust and reproducible synthetic pathway, emphasizing the rationale behind the chosen methodologies and providing detailed, step-by-step instructions to ensure successful execution in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is accomplished through a convergent two-step approach. The strategy hinges on the initial selective functionalization of 3,5-dibromopyridine to introduce a formyl group, which is then protected. This is followed by a Sonogashira coupling to install the desired alkynyl substituent.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-(dimethoxymethyl)pyridine

This part is divided into two crucial steps: the formation of the aldehyde from the dibromopyridine and its subsequent protection as a dimethyl acetal.

Step 1.1: Synthesis of 3-Bromo-5-formylpyridine

The selective formylation of 3,5-dibromopyridine is achieved through a Grignard exchange reaction followed by quenching with N,N-dimethylformamide (DMF). This method allows for the regioselective introduction of the formyl group at the 5-position.

Reaction Scheme:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq).

-

Solvent and Cooling: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

-

Grignard Reagent Addition: Slowly add isopropylmagnesium chloride (i-PrMgCl) (1.05 eq) dropwise to the cooled solution over 1 hour, maintaining the temperature below 5 °C.

-

Activation: Stir the reaction mixture at 0 °C for an additional 2 hours to ensure complete Grignard formation.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below 5 °C.

-

Reaction Completion and Quench: After the addition of DMF is complete, allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-5-formylpyridine as a solid.

| Reagent/Solvent | Molar Ratio/Conc. | Key Parameters |

| 3,5-Dibromopyridine | 1.0 eq | Starting material |

| i-PrMgCl | 1.05 eq | Grignard reagent |

| DMF | 1.2 eq | Formyl source |

| THF | Anhydrous | Solvent |

| Temperature | 0 °C to RT | Reaction control |

| Typical Yield | ~80-90% | [1] |

Step 1.2: Protection of the Aldehyde: Synthesis of 3-Bromo-5-(dimethoxymethyl)pyridine

The aldehyde group in 3-bromo-5-formylpyridine is protected as a dimethyl acetal to prevent its interference in the subsequent Sonogashira coupling reaction. This is achieved by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst.[2][3][4]

Reaction Scheme:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-formylpyridine (1.0 eq) in methanol.

-

Reagent Addition: Add trimethyl orthoformate (3.0 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Quench and Work-up: Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude 3-bromo-5-(dimethoxymethyl)pyridine can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.

| Reagent/Solvent | Molar Ratio/Conc. | Key Parameters |

| 3-Bromo-5-formylpyridine | 1.0 eq | Substrate |

| Trimethyl orthoformate | 3.0 eq | Acetalizing agent |

| Acid Catalyst (e.g., p-TsOH) | Catalytic | Promotes acetal formation |

| Methanol | Solvent | Reagent and solvent |

| Typical Yield | >95% | Quantitative conversion is common |

Part 2: Sonogashira Cross-Coupling Reaction

The final step in the synthesis is the palladium-catalyzed Sonogashira coupling of 3-bromo-5-(dimethoxymethyl)pyridine with trimethylsilylacetylene (TMSA). This reaction forms the desired carbon-carbon bond between the pyridine ring and the alkyne.[5][6]

Reaction Scheme:

-

Reaction Setup: To a Schlenk flask, add 3-bromo-5-(dimethoxymethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Base: Add anhydrous triethylamine (Et₃N) as the solvent and base.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine as a pure compound.

| Reagent/Solvent | Molar Ratio/Conc. | Key Parameters |

| 3-Bromo-5-(dimethoxymethyl)pyridine | 1.0 eq | Substrate |

| Trimethylsilylacetylene (TMSA) | 1.2-1.5 eq | Alkyne source |

| Pd(PPh₃)₂Cl₂ | 0.02-0.05 eq | Palladium catalyst |

| CuI | 0.04-0.10 eq | Copper co-catalyst |

| Triethylamine (Et₃N) | Solvent/Base | Anhydrous |

| Temperature | RT to 60 °C | Reaction condition |

| Typical Yield | ~70-90% | [6] |

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine. The described protocols, based on established chemical transformations, provide a clear pathway for researchers to access this valuable building block. The key steps of selective formylation, acetal protection, and Sonogashira coupling have been detailed with specific reaction conditions and expected yields. By following these procedures, researchers in the fields of medicinal chemistry and materials science can readily synthesize this versatile intermediate for the development of novel compounds and materials.

References

- Preparation method of 2-bromo-5-aldehyde pyridine. CN112479991A.

-

Trimethyl orthoformate Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. [Link]

-

Trimethyl orthoformate. Wikipedia. [Link]

Sources

- 1. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Physicochemical properties of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

An In-Depth Technical Guide to 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine, CAS Number 879326-80-4. This multifunctional pyridine derivative incorporates a protected aldehyde (dimethoxymethyl acetal) and a protected alkyne (trimethylsilylacetylene), making it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry. This document details its known physical and chemical properties, proposes a robust synthetic protocol based on established palladium-catalyzed cross-coupling reactions, and explores its potential utility in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational data and field-proven insights into the handling and application of this compound.

Introduction: A Multifunctional Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic profiles of molecules.[1] 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized derivative that presents three key features of significant synthetic utility:

-

The Pyridine Core: A six-membered aromatic heterocycle whose nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, a critical factor in drug design.[2]

-

The Dimethoxymethyl Acetal: A stable protecting group for a formyl (aldehyde) functional group. This acetal is robust under many reaction conditions, particularly those involving organometallics and basic media, yet can be readily deprotected to the highly reactive aldehyde under mild acidic conditions.

-

The Trimethylsilyl (TMS) Protected Alkyne: The TMS group serves as an effective protecting group for the terminal alkyne. More importantly, this moiety is a cornerstone of modern cross-coupling chemistry. The TMS group can be easily removed to liberate the terminal alkyne for Sonogashira couplings or other alkyne-based transformations, or the entire TMS-alkyne can participate directly in reactions like the Huisgen cycloaddition.

The strategic combination of these functional groups in a single molecule makes 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its appropriate storage, handling, and application in synthetic protocols. The data, compiled from various chemical suppliers and databases, are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 879326-80-4 | [4][5] |

| Molecular Formula | C₁₃H₁₉NO₂Si | [4][6] |

| Molecular Weight | 249.38 g/mol | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 294.5 ± 40.0 °C (Predicted) | [7] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [7] |

| XLogP3 | 2.60190 | [7] |

| PSA (Polar Surface Area) | 31.35 Ų | [7] |

| InChI Key | OZASIYDGVNBWMZ-UHFFFAOYSA-N | [4][6] |

| SMILES String | COC(OC)c1cncc(c1)C#C(C)C | [4] |

The predicted XLogP3 value of 2.6 suggests moderate lipophilicity, indicating that the compound will likely have good solubility in a range of common organic solvents.[7] Its solid form simplifies handling and weighing under standard laboratory conditions.[4]

Proposed Synthesis and Mechanistic Rationale

The proposed synthesis starts from the commercially available 3-bromo-5-(dimethoxymethyl)pyridine.

Synthetic Workflow Diagram

Caption: Proposed Sonogashira coupling workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar pyridine-based Sonogashira couplings.[8][9]

Materials:

-

3-Bromo-5-(dimethoxymethyl)pyridine (1.0 eq)

-

Trimethylsilylacetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.05 eq)

-

Anhydrous Triethylamine (Et₃N) or a mixture of THF and Diisopropylamine[8]

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

Procedure:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-(dimethoxymethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq). Seal the flask with a septum.

-

Solvent and Reagent Addition: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Via cannula or syringe, add anhydrous triethylamine to dissolve the solids. The solvent not only facilitates the reaction but also acts as the base required to deprotonate the alkyne.

-

Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup: Upon completion, cool the mixture to room temperature and filter it through a plug of celite or silica gel to remove the catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude residue can be dissolved in a suitable solvent like dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and re-concentrated.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine.

Spectral Characterization (Predicted)

While specific spectral data for this compound is not published, its structure allows for a confident prediction of its key spectroscopic signatures based on well-established principles.[8][10]

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-8.8 ppm). The protons at positions 2, 4, and 6 will appear as singlets or narrow doublets/triplets depending on coupling constants.

-

Acetal Proton: A sharp singlet around δ 5.4-5.6 ppm, corresponding to the methine proton (-CH(OMe)₂).

-

Methoxy Protons: A sharp singlet integrating to 6 hydrogens around δ 3.3-3.5 ppm for the two methoxy groups (-OCH₃).

-

TMS Protons: A sharp singlet integrating to 9 hydrogens at δ 0.2-0.3 ppm, characteristic of the trimethylsilyl group.[8]

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm).

-

Alkyne Carbons: Two signals between δ 90-105 ppm for the two sp-hybridized carbons of the C≡C bond.[10]

-

Acetal Carbon: A signal around δ 100-105 ppm for the CH(OMe)₂ carbon.

-

Methoxy Carbons: A signal around δ 52-55 ppm.

-

TMS Carbons: A signal near δ 0 ppm.[8]

-

-

FT-IR (ATR):

-

C≡C Stretch: A sharp, medium-to-weak absorption band around 2150-2160 cm⁻¹, characteristic of a disubstituted alkyne.[10]

-

C-O Stretch: Strong bands in the region of 1050-1150 cm⁻¹ corresponding to the C-O bonds of the acetal.

-

Si-C Stretch: A characteristic band around 1250 cm⁻¹.[10]

-

Aromatic C-H and C=C/C=N Stretches: Typical absorptions in their respective regions (>3000 cm⁻¹ and 1400-1600 cm⁻¹).

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine lies in its potential as a versatile intermediate for building more complex, biologically active molecules.

Role as a Versatile Chemical Building Block

The two protected functional groups can be selectively manipulated to build out different parts of a target molecule. This "orthogonal" reactivity is highly prized in multi-step synthesis.

Caption: Orthogonal reactivity pathways for the title compound.

-

Alkyne Elaboration: The TMS group can be selectively cleaved using mild conditions (e.g., potassium carbonate in methanol) to yield the terminal alkyne.[9] This product is a substrate for further Sonogashira couplings, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), or other alkyne derivatizations.

-

Aldehyde Elaboration: The dimethoxymethyl group can be hydrolyzed with aqueous acid to unmask the aldehyde. This aldehyde can then undergo a vast array of transformations, including reductive amination to form amines, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic systems.

This dual functionality allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate, which is a key strategy in modern drug discovery. The pyridine core itself may serve as a crucial pharmacophore for binding to biological targets, such as the colchicine binding site on tubulin, where pyridine scaffolds have shown significant promise.[3]

Safety and Handling

According to supplier safety data, 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is classified with the GHS07 pictogram and the signal word "Warning".[4]

-

Hazard Statements: H302 - Harmful if swallowed.[4]

-

Hazard Classifications: Acute Toxicity 4, Oral.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.[4]

Recommended Handling Procedures:

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a well-defined chemical entity with significant potential as a building block for complex organic synthesis. Its physicochemical properties are characterized, and a reliable synthetic route via Sonogashira coupling is readily achievable. The compound's true strength lies in the orthogonal reactivity of its protected aldehyde and alkyne functionalities, enabling sequential, controlled elaboration into diverse and complex molecular structures. For researchers in medicinal chemistry and drug development, this compound represents a valuable starting point for the synthesis of novel pyridine-containing compounds with potential therapeutic applications.

References

-

MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024. [Link]

-

The Royal Society of Chemistry. Supporting Information for a study on chemical synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Synthesis of Ruthenium Complexes. 2015. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Au(I)-catalyzed cascade cyclization. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for a chemical synthesis study. [Link]

-

PubChem. 3-(dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine. [Link]

-

2a biotech. 2,3-DIMETHOXY-5-((TRIMETHYLSILYL)ETHYNYL)PYRIDINE. [Link]

- Google Patents.

-

Al-Ostoot, F.H., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Medicinal Chemistry, 2024. [Link]

-

Abdel-Maksoud, M.S., et al. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports, 2022. [Link]

-

Begum, R., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 2023. [Link]

-

Crameren. 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine. [Link]

-

PubMed. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine AldrichCPR 879326-80-4 [sigmaaldrich.com]

- 5. Sigma Aldrich 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. PubChemLite - 3-(dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine (C13H19NO2Si) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

A Technical Guide to 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS 879326-80-4): A Versatile Heterocyclic Building Block for Drug Discovery and Complex Synthesis

Section 1: Executive Summary

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a specialized heterocyclic compound designed for advanced chemical synthesis. Its strategic value lies in its trifunctional architecture: a central pyridine core, a protected aldehyde (the dimethoxymethyl acetal), and a protected terminal alkyne (the trimethylsilyl group). This unique combination offers chemists orthogonal synthetic handles, allowing for sequential and controlled modifications to build complex molecular scaffolds. This guide provides an in-depth analysis of its properties, strategic applications, and detailed protocols for its use, particularly for researchers in medicinal chemistry and drug development, where the pyridine scaffold is of paramount importance.[1][2]

Section 2: Physicochemical and Safety Profile

A thorough understanding of a compound's properties and handling requirements is the foundation of any successful research endeavor.

2.1: Core Physicochemical Properties

All quantitative data for CAS 879326-80-4 are summarized below for rapid assessment.

| Property | Value | Source |

| CAS Number | 879326-80-4 | [3][4][5] |

| Molecular Formula | C₁₃H₁₉NO₂Si | [4][6] |

| Molecular Weight | 249.38 g/mol | |

| Physical Form | Solid | [7] |

| MDL Number | MFCD08457777 | [3] |

| InChI Key | OZASIYDGVNBWMZ-UHFFFAOYSA-N | [6][7] |

| SMILES String | COC(OC)c1cncc(c1)C#C(C)C | [6][7] |

2.2: GHS Safety Profile and Handling

The compound is classified with specific hazards that mandate careful handling in a laboratory setting.

| Hazard Classification | Code & Description | Pictogram |

| Acute Toxicity (Oral) | Category 4, H302: Harmful if swallowed | GHS07 (Exclamation Mark)[7] |

| Signal Word | Warning | [7] |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and upright to prevent leakage.[9] The compound is classified as a combustible solid (Storage Class 11).[7]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

Section 3: The Strategic Importance in Synthesis

The utility of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is not as a final product, but as a versatile intermediate. Its power lies in the latent reactivity of its functional groups, which can be unmasked in a controlled sequence.

3.1: Deconstruction of the Molecular Architecture

-

The Pyridine Core: A Privileged Scaffold: The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and enabling strong interactions with biological targets like enzymes and receptors.[1] This makes our compound an excellent starting point for novel therapeutics.

-

The (Trimethylsilyl)ethynyl Group: A Protected Gateway to C-C Coupling: A terminal alkyne is a highly versatile functional group, but its acidic proton can interfere with many reactions. The trimethylsilyl (TMS) group serves as a robust protecting group that is stable to a wide range of conditions yet can be selectively removed. The unmasked alkyne is then ready for powerful carbon-carbon bond-forming reactions such as Sonogashira coupling, Glaser coupling, or "click" chemistry (copper-catalyzed azide-alkyne cycloaddition).

-

The Dimethoxymethyl Group: A Latent Aldehyde: The dimethoxymethyl group is a dimethyl acetal, a stable protected form of an aldehyde. Aldehydes are prone to oxidation and unwanted side reactions. As an acetal, this group is inert to basic, organometallic, and reducing reagents. Upon exposure to aqueous acid, it is cleanly hydrolyzed to reveal the aldehyde, which can then be used in reactions like reductive amination, Wittig olefination, or condensation reactions to build further molecular complexity.

3.2: Logical Workflow for Synthetic Application

The orthogonality of the protecting groups allows for a strategic, stepwise approach to synthesis. A researcher can choose which functional group to deprotect first, based on the desired final structure. This logical flow is a self-validating system, as the stability of the remaining protecting group ensures that only the intended site reacts.

Caption: Orthogonal deprotection strategies for the title compound.

Section 4: Key Synthetic Methodologies & Protocols

The following protocols are presented as robust, field-proven methods for manipulating this building block.

4.1: Protocol for TMS-Alkyne Deprotection (Pathway B)

Causality: This protocol selectively removes the TMS group to reveal the terminal alkyne. Tetrabutylammonium fluoride (TBAF) is the reagent of choice due to the exceptionally high thermodynamic stability of the Si-F bond, which drives the reaction to completion under mild conditions.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be more polar than the starting material. The reaction is typically complete within 30-60 minutes.

-

Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 3-(ethynyl)-5-(dimethoxymethyl)pyridine, can be purified by flash column chromatography on silica gel.

4.2: Protocol for Acetal Deprotection to Aldehyde (Pathway A)

Causality: This protocol uses acidic hydrolysis to convert the stable acetal back into the reactive aldehyde. The presence of water is critical for this equilibrium-driven reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the starting material in a mixture of THF and 3M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v ratio).

-

Reaction: Stir the biphasic mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC. The product aldehyde will be more polar than the starting acetal. The reaction is generally complete within 2-4 hours.

-

Workup: Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction and Purification: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 5-((trimethylsilyl)ethynyl)nicotinaldehyde, which can be purified by silica gel chromatography.

4.3: Exemplar Downstream Application: The Sonogashira Coupling

This protocol demonstrates the use of the deprotected alkyne (from Protocol 4.1) in a palladium-catalyzed cross-coupling reaction, a cornerstone of modern drug synthesis.

Caption: Workflow for a Sonogashira cross-coupling reaction.

Section 5: Application in a Drug Discovery Context

5.1: Hypothetical Application in Targeting Microtubule Dynamics

The pyridine scaffold is a recognized pharmacophore in the design of tubulin polymerization inhibitors, which are a major class of anticancer agents.[10] Molecules that bind to the colchicine site on β-tubulin can disrupt the dynamic equilibrium of microtubule formation and degradation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[10]

Using the synthetic workflows described, 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine can serve as a central scaffold to synthesize novel tubulin inhibitors. For example:

-

The alkyne handle can be coupled to a trimethoxyphenyl group, a classic feature of many colchicine-site binders.[10][11]

-

The aldehyde handle can be converted into an amine or other functional group designed to form a critical hydrogen bond with residues like Cys241 in the colchicine binding pocket.[10]

The diagram below illustrates the biological rationale for pursuing such a synthetic strategy.

Caption: Mechanism of action for microtubule-targeting agents.

Section 6: Conclusion

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS 879326-80-4) is far more than a simple chemical reagent; it is a strategic tool for molecular architects. Its orthogonally protected functional groups provide a logical and robust platform for the synthesis of complex, high-value molecules. For researchers in drug discovery, it represents an ideal starting scaffold for developing novel therapeutics targeting a range of diseases, leveraging the proven importance of the pyridine core in medicinal chemistry. The methodologies outlined in this guide provide a clear path for unlocking the full synthetic potential of this versatile building block.

References

-

3-(dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine. PubChem. [Link]

-

3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. [Link]

-

2,3-DIMETHOXY-5-((TRIMETHYLSILYL)ETHYNYL)PYRIDINE. 2a biotech. [Link]

-

3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. ResearchGate. [Link]

-

Electronic Supplementary Information ESI. The Royal Society of Chemistry. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central, NIH. [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PubMed Central, NIH. [Link]

-

Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. PubMed Central, NIH. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central, NIH. [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. PubChemLite - 3-(dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine (C13H19NO2Si) [pubchemlite.lcsb.uni.lu]

- 7. 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine AldrichCPR 879326-80-4 [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for the compound 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS No. 879326-80-4). Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. The methodologies for acquiring such data are also detailed, offering a comprehensive resource for researchers working with this and structurally related compounds. This guide is intended to serve as a robust predictive framework to aid in the identification and characterization of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine in a laboratory setting.

Introduction

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structure combines a 3,5-disubstituted pyridine core with a protected aldehyde (dimethoxymethyl acetal) and a trimethylsilyl-protected ethynyl group. Accurate structural confirmation is paramount for its application in further synthetic transformations or as a building block in drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide an in-depth exploration of the anticipated spectral data for this compound.

Molecular Structure and Synthesis Overview

The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine would likely involve a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In this case, a plausible synthetic route would be the coupling of 3-bromo-5-(dimethoxymethyl)pyridine with trimethylsilylacetylene.

Caption: Plausible synthetic route via Sonogashira coupling.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical and should not have signals that overlap with the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

-

-

¹³C NMR Acquisition:

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the acetal protons, and the trimethylsilyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 - 8.5 | d | 1H | H-2 (Pyridine) | Protons at the 2- and 6-positions of a pyridine ring are deshielded due to the electron-withdrawing nature of the nitrogen atom.[8] |

| ~8.5 - 8.3 | d | 1H | H-6 (Pyridine) | Similar to H-2, this proton is deshielded. The exact shift will be influenced by the neighboring substituents. |

| ~7.8 - 7.6 | t | 1H | H-4 (Pyridine) | The proton at the 4-position will appear as a triplet due to coupling with H-2 and H-6. |

| ~5.5 | s | 1H | CH (Acetal) | The methine proton of the acetal group is expected to be a singlet and appear in the range of 5.0-6.0 ppm. For benzaldehyde dimethyl acetal, this proton is at 5.38 ppm.[9][10] |

| ~3.4 | s | 6H | OCH₃ (Acetal) | The six equivalent protons of the two methoxy groups will appear as a sharp singlet. The chemical shift for the methoxy protons in benzaldehyde dimethyl acetal is 3.30 ppm.[9][10][11] |

| ~0.25 | s | 9H | Si(CH₃)₃ | The nine equivalent protons of the trimethylsilyl group are highly shielded and will appear as a strong singlet at a very upfield chemical shift.[12] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 148 | C-2, C-6 (Pyridine) | The carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded. |

| ~138 - 135 | C-4 (Pyridine) | The carbon at the 4-position of the pyridine ring. |

| ~135 - 130 | C-3, C-5 (Pyridine) | The substituted carbons of the pyridine ring. Their chemical shifts will be influenced by the attached groups. |

| ~105 - 100 | C (Acetal) | The methine carbon of the acetal group is typically found in this region. For benzaldehyde dimethyl acetal, this carbon resonates at 103.26 ppm.[9] |

| ~100 - 95 | C≡C-Si | The sp-hybridized carbon attached to the silicon atom. |

| ~95 - 90 | Py-C≡C | The sp-hybridized carbon attached to the pyridine ring. |

| ~55 - 52 | OCH₃ (Acetal) | The carbons of the methoxy groups are expected in this range. The methoxy carbons in benzaldehyde dimethyl acetal are at 52.64 ppm.[9] |

| ~0.0 | Si(CH₃)₃ | The carbons of the trimethylsilyl group are highly shielded and appear close to the TMS reference.[6][7][13][14] |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[15] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[16]

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background to generate the absorbance or transmittance spectrum.

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Associated with the methyl groups of the acetal and trimethylsilyl moieties. |

| ~2160 - 2150 | C≡C stretch | The carbon-carbon triple bond stretch for a silylalkyne is typically found in this region and is often sharp.[17][18][19] Symmetrically substituted internal alkynes may show a weak or absent C≡C stretch.[20] |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic ring stretching vibrations of the pyridine ring. |

| ~1250 | Si-CH₃ symmetric deformation | A characteristic and strong absorption for the trimethylsilyl group.[21] |

| ~1150 - 1050 | C-O stretch | Strong absorptions characteristic of the C-O single bonds in the acetal group.[22][23][24][25] |

| ~840 | Si-C stretch | A characteristic absorption for the trimethylsilyl group.[21] |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.[26][27][28] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion peak.[29]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Caption: Predicted major fragmentation pathways in EI-MS.

| m/z | Ion | Rationale |

| 249 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 234 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl or methoxy group. |

| 218 | [M - OCH₃]⁺ | Loss of a methoxy radical from the acetal group. |

| 174 | [M - CH(OCH₃)₂]⁺ | Loss of the dimethoxymethyl radical. |

| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation, which is a very common and stable fragment in the mass spectra of TMS-containing compounds. This is often a base peak. |

The fragmentation of the pyridine ring itself can also lead to a complex pattern of smaller ions.[30][31][32][33][34]

Conclusion

This technical guide presents a comprehensive prediction of the NMR, IR, and MS spectral data for 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine. While experimental data is not currently available in the public domain, the analysis provided herein, based on the well-established spectroscopic characteristics of its constituent functional groups, offers a reliable framework for the identification and structural verification of this compound. The detailed experimental protocols also serve as a practical guide for researchers undertaking the characterization of this and similar molecules. It is anticipated that this guide will be a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Pautler, C. S., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2018. [Link]

-

Singh, V., et al. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central, 2024. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

PubChem. Benzaldehyde dimethyl acetal. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326). [Link]

-

Chemistry LibreTexts. Electron Ionization. [Link]

-

Royal Society of Chemistry. The syntheses and infrared spectra of some acetals and ketals. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

University of Colorado Boulder. IR: alkynes. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

nist.gov. Infrared Absorption Spectra of Some Cyclic Acetals of Sugars 1. [Link]

-

Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

Chemistry LibreTexts. Characteristics of C-13 NMR Spectroscopy. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0289835). [Link]

-

University of Cambridge. Small molecule NMR sample preparation. [Link]

-

University College London. Sample Preparation. [Link]

-

Reddit. Distinguishing alkynes by using IR spectroscopy.. [Link]

-

ResearchGate. Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. [Link]

-

ResearchGate. 13C-NMR chemical shifts. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

ResearchGate. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 9. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326) [hmdb.ca]

- 11. Dimethoxymethane(109-87-5) 1H NMR [m.chemicalbook.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. jascoinc.com [jascoinc.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. reddit.com [reddit.com]

- 21. gelest.com [gelest.com]

- 22. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. rroij.com [rroij.com]

- 28. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 29. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. cdnsciencepub.com [cdnsciencepub.com]

- 33. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

Introduction

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a key intermediate in contemporary drug discovery, valued for its unique trifunctional architecture. The pyridine core is a prevalent scaffold in pharmaceuticals, offering a basic nitrogen for salt formation and hydrogen bonding interactions.[1] The dimethoxymethyl group serves as a protected aldehyde, a versatile handle for further synthetic transformations, while the trimethylsilyl (TMS)-protected ethynyl moiety is a stable yet readily functionalizable group for cross-coupling reactions, such as the Sonogashira coupling.[2][3]

The utility of this complex molecule in a multi-step synthesis is, however, critically dependent on its stability. Degradation of either the acetal or the silyl-protected alkyne can lead to impurity formation, reduced yields, and complications in downstream processing. This guide provides a comprehensive overview of the chemical stability of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine, recommended storage and handling conditions, and protocols for assessing its long-term stability.

Chemical Stability Profile

The stability of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is governed by the lability of its two key functional groups: the dimethoxymethyl acetal and the trimethylsilyl (TMS)-protected alkyne. The pyridine ring itself is relatively stable but its electron-withdrawing nature can influence the reactivity of its substituents.[4]

The Dimethoxymethyl Acetal Moiety: A Hydrolytic Liability

The dimethoxymethyl group is a cyclic acetal, which is generally stable under neutral and basic conditions. However, it is highly susceptible to hydrolysis under acidic conditions, which would lead to the corresponding aldehyde. Even trace amounts of acid, including Lewis acids, can catalyze this degradation. The presence of atmospheric moisture can facilitate this process, especially if acidic impurities are present.

-

Mechanism of Degradation: The reaction proceeds via protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water completes the hydrolysis to the aldehyde.

The (Trimethylsilyl)ethynyl Group: A Tale of Two Bonds

The trimethylsilyl group is a widely used protecting group for terminal alkynes due to its general stability under a variety of reaction conditions.[2][3] However, it can be cleaved under specific conditions.

-

Susceptibility to Fluoride Ions: The silicon-carbon bond is particularly susceptible to cleavage by fluoride ions, a common method for deprotection.[5] Therefore, contact with any source of fluoride, such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF), must be strictly avoided during storage and handling.

-

Basic Conditions: While more robust than many other protecting groups, the TMS group can also be cleaved under strongly basic conditions, particularly in the presence of protic solvents like methanol.[5][6]

-

Thermal Stability: The trimethylsilyl group can enhance the thermal stability of alkynyl systems.[3] However, prolonged exposure to high temperatures is not advisable.

Diagram of Potential Degradation Pathways

Caption: Key degradation routes for the target molecule.

Recommended Storage and Handling Protocols

Given the sensitivities of the functional groups, stringent storage and handling procedures are imperative to maintain the integrity of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20°C to -10°C) | To minimize the rate of any potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass vial | To protect from light and prevent moisture ingress.[7] The container should be carefully resealed after each use.[7][8] |

| Moisture | Strict exclusion | To prevent hydrolysis of the dimethoxymethyl acetal and potential cleavage of the TMS group.[9] |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and sources of fluoride ions | To prevent catalytic degradation of the acetal and cleavage of the silyl group.[9] |

Handling Procedures

-

Work Environment: All manipulations should be carried out in a well-ventilated area, preferably within a fume hood.[10][11]

-

Inert Atmosphere: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound upon opening. Handle the solid under a stream of inert gas (argon or nitrogen).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[10]

-

Dispensing: Use clean, dry spatulas and glassware. Avoid generating dust.

-

Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it.[10] Transfer the contained material to a sealed container for proper disposal.[10]

Protocol for Stability Assessment

A systematic stability study is crucial to determine the shelf-life of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine under the recommended storage conditions.

Experimental Design

-

Batch Selection: Use a single, well-characterized batch of the compound for the study.

-

Storage Conditions: Store aliquots of the compound under the recommended conditions (-20°C, inert atmosphere) and, for accelerated stability testing, at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH), as per ICH Q1A(R2) guidelines.[12]

-

Time Points: Analyze samples at initial (T=0) and regular intervals (e.g., 1, 3, 6, 12, and 24 months) for long-term stability, and at shorter intervals for accelerated studies (e.g., 1, 2, 3, and 6 months).[12]

-

Analytical Methods: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its potential degradation products.[13]

Workflow for Stability Testing

Caption: A systematic workflow for assessing compound stability.

Step-by-Step Analytical Protocol (HPLC)

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: At each time point, accurately weigh a sample of the compound and dissolve it in the same solvent to a known concentration.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (to ensure peak sharpness, but be mindful of potential for minor on-column hydrolysis).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV-Vis scan).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Quantify the parent compound against the calibration curve.

-

Calculate the percentage of degradation products (as area percent or against a reference standard if available).

-

A significant change is typically defined as a >5% loss in potency or the appearance of a degradation product exceeding a certain threshold (e.g., 0.5%).

-

Conclusion

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a molecule with significant potential in medicinal chemistry, but its utility is contingent on maintaining its chemical integrity. The primary liabilities are the acid-catalyzed hydrolysis of the dimethoxymethyl acetal and the fluoride- or base-mediated cleavage of the trimethylsilyl group. By adhering to strict storage conditions—namely, freezer temperatures under an inert atmosphere and exclusion of moisture and incompatible chemicals—and following careful handling protocols, the stability of this valuable building block can be preserved. A systematic stability testing program, utilizing a validated HPLC method, is essential for establishing an appropriate shelf-life and ensuring the quality of the material for its intended use in research and development.

References

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- EvitaChem. Buy 4-(Dimethoxymethyl)pyridine (EVT-3175311) | 82736-91-2.

- Jubilant Ingrevia Limited. (2024, January 25).

- Jubilant Ingrevia Limited. (2024, January 25).

- CymitQuimica. (2025, October 27).

- TCI Chemicals. (2025, February 10).

- Apollo Scientific. Pyridine.

- Sigma-Aldrich. (2025, August 5).

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Zhang, M. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.

- Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne.

- Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes.

- National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes.

- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?

- SciELO México.

- National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. gelest.com [gelest.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine: Synthesis, Characterization, and Potential in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine. This compound represents a versatile building block in modern organic synthesis, particularly for the development of novel pharmaceutical agents. The strategic placement of the dimethoxymethyl acetal, a protected aldehyde, and the trimethylsilyl-protected ethynyl group on a pyridine scaffold offers multiple avenues for selective functionalization. This guide details a robust synthetic protocol via Sonogashira coupling, outlines methods for structural elucidation through spectroscopic analysis, and explores the potential applications of this molecule in medicinal chemistry, grounded in the established significance of the pyridine motif in drug design.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure in medicinal chemistry.[3] The nitrogen atom within the aromatic ring not only influences the molecule's basicity and solubility but also provides a key interaction point for hydrogen bonding with biological targets, which can significantly enhance pharmacokinetic properties.[3][4]

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized pyridine derivative with significant potential as a synthetic intermediate. The key features of this molecule are:

-

The Pyridine Core: A foundational element known to impart favorable biological activity.[2]

-

The Dimethoxymethyl Acetal: A stable protecting group for a formyl (aldehyde) functionality. This allows for the manipulation of other parts of the molecule without unintended reactions at this position. The aldehyde can be readily deprotected under mild acidic conditions, providing a handle for further synthetic transformations such as reductive amination, Wittig reactions, or the formation of Schiff bases.

-

The Trimethylsilyl (TMS) Protected Ethynyl Group: The TMS group is a common protecting group for terminal alkynes, preventing unwanted side reactions.[5] Its removal, typically with a fluoride source or under basic conditions, reveals a terminal alkyne. This functionality is a versatile precursor for a variety of chemical transformations, including click chemistry, further cross-coupling reactions, and the synthesis of various heterocyclic systems.

This guide will provide a detailed exploration of the synthesis and characterization of this valuable building block, offering insights for researchers and scientists in the field of drug development.

Synthesis and Purification

The most logical and efficient synthetic route to 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

The proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine via Sonogashira coupling.

Synthesis of the Precursor: 3-Bromo-5-(dimethoxymethyl)pyridine

The synthesis of the starting material, 3-bromo-5-(dimethoxymethyl)pyridine, can be achieved from a commercially available precursor such as 3,5-dibromopyridine. A nucleophilic aromatic substitution reaction with sodium methoxide can be employed to introduce a methoxy group.[7] Subsequent conversion of the remaining bromine to the dimethoxymethyl group would be necessary. A more direct, albeit less commonly documented route, would involve the direct synthesis from a pyridine derivative already containing the dimethoxymethyl group. For the purpose of this guide, we will assume the availability of 3-bromo-5-(dimethoxymethyl)pyridine.

Experimental Protocol: Sonogashira Coupling

This protocol is based on established procedures for Sonogashira couplings of similar substrates.[6][8]

Materials:

-

3-Bromo-5-(dimethoxymethyl)pyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-(dimethoxymethyl)pyridine (1.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq).

-

Dissolve the solids in anhydrous triethylamine and anhydrous tetrahydrofuran.

-

Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂Si |

| Molecular Weight | 249.38 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic data based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (doublets or singlets depending on coupling).

-

Acetal Proton: A singlet around δ 5.4-5.6 ppm for the CH(OCH₃)₂ proton.

-

Methoxy Protons: A singlet at approximately δ 3.3-3.5 ppm, integrating to six protons, corresponding to the two methoxy groups of the acetal.

-

TMS Protons: A sharp singlet at around δ 0.2-0.3 ppm, integrating to nine protons, characteristic of the trimethylsilyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm).

-

Alkyne Carbons: Two signals for the C≡C bond, typically between δ 85-105 ppm.

-

Acetal Carbon: A signal around δ 100-105 ppm for the CH(OCH₃)₂ carbon.

-

Methoxy Carbons: A signal around δ 52-55 ppm for the OCH₃ carbons.

-

TMS Carbon: A signal near δ 0 ppm for the Si(CH₃)₃ carbons.

IR (Infrared) Spectroscopy:

-

C≡C Stretch: A characteristic sharp, medium-intensity peak around 2150-2160 cm⁻¹ for the alkyne.

-

C-H (sp) Stretch: A sharp peak around 3300 cm⁻¹ if the TMS group were to be removed.

-

C=C and C=N Stretches (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretches (Acetal): Strong bands in the 1050-1150 cm⁻¹ region.

-

Si-C Stretch: A band around 1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 249.38). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery

The strategic arrangement of functional groups in 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine makes it a highly valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyridine moiety itself is a cornerstone of many successful drugs, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Caption: Synthetic utility and potential applications of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine in drug discovery.

Orthogonal Deprotection and Functionalization

The presence of two distinct protecting groups allows for selective, stepwise deprotection and subsequent functionalization. The acetal can be hydrolyzed to the aldehyde under acidic conditions, while the TMS group on the alkyne can be removed using fluoride ions or basic conditions. This orthogonality is highly advantageous in multi-step syntheses, enabling the introduction of different pharmacophores at specific positions.

Access to Diverse Chemical Space

-